molecular formula C17H13BrN4O B15213577 1,2,4-Triazolo(3,4-a)phthalazine, 3-(2-bromophenyl)-6-ethoxy- CAS No. 87540-41-8

1,2,4-Triazolo(3,4-a)phthalazine, 3-(2-bromophenyl)-6-ethoxy-

Cat. No.: B15213577
CAS No.: 87540-41-8
M. Wt: 369.2 g/mol
InChI Key: JZNFZRCGTJXNBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4-Triazolo(3,4-a)phthalazine is a nitrogen-rich heterocyclic scaffold known for its diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties . The compound 3-(2-bromophenyl)-6-ethoxy-1,2,4-triazolo(3,4-a)phthalazine features a brominated aryl substituent at position 3 and an ethoxy group at position 4. The bromine atom enhances lipophilicity and may influence receptor binding via halogen interactions, while the ethoxy group contributes to metabolic stability and solubility . Its molecular formula is C₁₈H₁₃BrN₄O, with a molecular weight of 397.23 g/mol.

Properties

CAS No.

87540-41-8

Molecular Formula

C17H13BrN4O

Molecular Weight

369.2 g/mol

IUPAC Name

3-(2-bromophenyl)-6-ethoxy-[1,2,4]triazolo[3,4-a]phthalazine

InChI

InChI=1S/C17H13BrN4O/c1-2-23-17-12-8-4-3-7-11(12)15-19-20-16(22(15)21-17)13-9-5-6-10-14(13)18/h3-10H,2H2,1H3

InChI Key

JZNFZRCGTJXNBF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NN2C(=NN=C2C3=CC=CC=C3Br)C4=CC=CC=C41

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazolo(3,4-a)phthalazine, 3-(2-bromophenyl)-6-ethoxy- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromobenzaldehyde with ethyl hydrazinecarboxylate to form an intermediate, which then undergoes cyclization with phthalic anhydride in the presence of a suitable catalyst. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetic acid, with the addition of a base like sodium acetate to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Substitution Reactions

The 2-bromophenyl and 6-ethoxy groups serve as reactive handles for further functionalization:

  • Nucleophilic aromatic substitution : The bromine atom at the 2-position undergoes substitution with amines (e.g., piperidine) or thiols in polar aprotic solvents (e.g., DMSO), yielding derivatives with enhanced solubility.

  • Electrophilic substitution : The electron-rich phthalazine ring undergoes nitration or sulfonation at the C7 position under acidic conditions (HNO₃/H₂SO₄ or SO₃/H₂SO₄).

Example :

  • Reaction with morpholine in DMF at 100°C replaces bromine with a morpholine group (yield: 72% ), improving binding affinity to voltage-gated calcium channels (IC₅₀: 15 nM vs. parent compound’s 30 nM ) .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable diversification of the aryl substituents:

  • Suzuki coupling : The bromophenyl group reacts with arylboronic acids (e.g., 4-methoxyphenylboronic acid) using Pd(PPh₃)₄ as a catalyst, yielding biaryl derivatives (Table 2) .

Boronic Acid CatalystYield (%)Application
4-MethoxyphenylPd(PPh₃)₄82Enhanced CREBBP bromodomain inhibition
3-PyridylPdCl₂(dppf)68Improved water solubility

Biological Activity-Driven Modifications

Structural modifications directly influence pharmacological properties:

  • Ethoxy group hydrolysis : Conversion to a hydroxyl group via acid hydrolysis increases hydrogen-bonding capacity, improving interactions with BRD4 bromodomains (ΔTₘ shift: +4.2°C ) .

  • Triazole ring alkylation : Adding methyl or cyclopropyl groups to the triazole nitrogen enhances hydrophobic interactions with CECR2 bromodomains, boosting inhibitory activity (IC₅₀: <50 nM ) .

Mechanistic Insights

  • Calcium channel modulation : The triazolo-phthalazine core binds the α₂δ-1 subunit of voltage-gated calcium channels, disrupting calcium influx (Kd: 12 nM ) .

  • Bromodomain inhibition : Derivatives with sulfonamide substituents exhibit dual binding modes—hydrogen bonding with BRD4(W81) and hydrophobic interactions with BRD9(I53/Y106) .

Stability and Degradation Pathways

  • Oxidative degradation : Exposure to H₂O₂ in basic media cleaves the triazole ring, forming phthalazine-1,4-dione derivatives.

  • Photodegradation : UV light induces C-Br bond homolysis, generating aryl radicals that dimerize or react with solvents.

This compound’s reactivity profile underscores its versatility as a scaffold for developing targeted therapeutics, particularly in oncology and neurology. Continued exploration of its substitution patterns and coupling reactions will further expand its pharmacological applications.

Scientific Research Applications

1,2,4-Triazolo(3,4-a)phthalazine, 3-(2-bromophenyl)-6-ethoxy- has several applications in scientific research, including:

    Medicinal Chemistry: Potential use as an anticancer, antiviral, or antimicrobial agent due to its biological activity.

    Biology: Studying its effects on cellular processes and pathways.

    Industry: Use as an intermediate in the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of 1,2,4-Triazolo(3,4-a)phthalazine, 3-(2-bromophenyl)-6-ethoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity and affecting cellular processes. The compound may also interact with DNA or RNA, leading to changes in gene expression and cellular function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituents (Position 3 / Position 6) Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
3-(2-Bromophenyl)-6-ethoxy- (Target) 2-Bromophenyl / Ethoxy 397.23 Not reported Bromine, Ethoxy
3-(p-Tolyl)-6-(4-tosylpiperazin-1-yl)- (24) p-Tolyl / Tosylpiperazine ~550 (estimated) 253–255 Tosylpiperazine, Methyl
6-(2,4-Dichlorophenoxy)-3-carboxamide (6h) 2,4-Dichlorophenoxy / Carboxamide ~400 (estimated) Not reported Dichlorophenoxy, Carboxamide
3-Methyl-6-(4-methylphenyl)- 4-Methylphenyl / Methyl 275.33 Not reported Methyl (aromatic and triazolo)
3-(4-Biphenylyl)-6-ethoxy- (CID 3071220) 4-Biphenylyl / Ethoxy 366.42 Not reported Biphenyl, Ethoxy
  • Lipophilicity and Solubility : The bromine and ethoxy groups in the target compound confer moderate lipophilicity, enhancing membrane permeability compared to polar derivatives like 6h (carboxamide) . However, the tosylpiperazine substituent in compound 24 increases molecular weight and may reduce bioavailability .
  • Thermal Stability : Melting points for analogs range from 253–268°C, suggesting high thermal stability due to aromatic stacking and hydrogen bonding .
Anticancer Activity
  • The target compound’s bromophenyl group may enhance DNA intercalation or kinase inhibition, similar to piperazine-linked derivatives (e.g., compound 24) that showed anticancer activity via apoptosis induction . However, compound 24’s tosylpiperazine moiety likely improves solubility for in vitro assays .
Anti-Inflammatory Activity
  • Carboxamide derivatives (e.g., 6h and 6i) exhibited potent NF-κB inhibition (IC₅₀ ~5 µM), comparable to dihydrotanshinone . The target compound’s ethoxy group may mimic the electron-donating effects of phenoxy substituents in 6h, but absence of a carboxamide could reduce hydrogen bonding with inflammatory targets .
Antimicrobial Activity
  • Derivatives with halogens (e.g., 5l in ) showed broad-spectrum activity against Staphylococcus aureus and fungi (MIC 8–32 µg/mL) . The target’s bromine may similarly disrupt microbial membranes or enzyme function.
Anticonvulsant Activity
  • 6-Alkoxy derivatives (e.g., 6-ethoxy) demonstrated efficacy in maximal electroshock (MES) tests, with reduced neurotoxicity compared to chloro-substituted analogs (e.g., compound 4b in ) . The bromophenyl group may enhance GABA receptor modulation, akin to α1IA (), which targets GABAA subtypes .

Key Research Findings

Substituent Effects : Bromine at position 3 enhances bioactivity but may increase toxicity compared to methyl or methoxy groups .

Ethoxy Advantage : The 6-ethoxy group improves metabolic stability over chloro or nitro substituents, as seen in anticonvulsant models .

Dual Activity Potential: Structural similarity to anti-inflammatory (6h) and anticonvulsant (α1IA) compounds suggests the target may have multifunctional applications .

Biological Activity

The compound 1,2,4-Triazolo(3,4-a)phthalazine, 3-(2-bromophenyl)-6-ethoxy- is a member of the triazolo-phthalazine family, which has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings on the biological activity of this compound, emphasizing its mechanisms and efficacy.

Synthesis and Structural Characteristics

The synthesis of 1,2,4-triazolo(3,4-a)phthalazine derivatives typically involves multi-step reactions starting from phthalic anhydride. The introduction of various substituents can significantly influence the biological activity of the resulting compounds. For instance, the presence of a bromophenyl group and an ethoxy substituent at specific positions has been shown to enhance antimicrobial properties.

Table 1: Synthesis Pathway Overview

StepReagentsConditionsProduct
1Phthalic anhydride + hydrazine derivativesReflux in methanolTriazole intermediate
2Brominated aryl compoundsCyclizationTriazolo-phthalazine derivative
3Ethoxy group introductionAlkylationFinal product

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazolo(3,4-a)phthalazine exhibit significant antimicrobial activity against various pathogens. Notably:

  • Staphylococcus aureus : Minimum inhibitory concentrations (MICs) ranging from 16 to 128 µg/mL have been reported for certain derivatives .
  • Enterococcus faecalis : Some derivatives showed MICs between 12.5 to 50 µg/mL , indicating potent antibacterial effects .

The structure-activity relationship (SAR) studies reveal that modifications in the phenyl ring significantly affect potency. For instance, a compound with a methoxy group at the ortho position exhibited superior activity compared to its para counterpart .

Anticancer Activity

Emerging studies have highlighted the potential anticancer properties of these compounds. A series of triazolo-phthalazine derivatives were evaluated for their cytotoxic effects against various cancer cell lines:

  • Compounds demonstrated selective inhibition against BRD4 , a bromodomain protein implicated in cancer progression .
  • The effectiveness was attributed to the ability to disrupt protein-protein interactions crucial for tumor growth and survival.

Table 2: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 Range
AntimicrobialStaphylococcus aureus16–128 µg/mL
AntimicrobialEnterococcus faecalis12.5–50 µg/mL
AnticancerVarious cancer cell linesIC50 values vary widely

Case Study 1: Antimicrobial Efficacy

In a recent study published in MDPI, a derivative with a specific ethoxy substitution was tested against multiple bacterial strains. The findings confirmed that this derivative not only inhibited growth but also displayed bactericidal properties at concentrations lower than those required for other known antibiotics .

Case Study 2: Cancer Cell Line Inhibition

A study focusing on the anticancer activity of triazolo-phthalazines demonstrated that certain derivatives could significantly reduce cell viability in MCF-7 breast cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase .

Q & A

Q. What are the common synthetic routes for 1,2,4-triazolo(3,4-a)phthalazine derivatives, and how are they optimized?

  • Methodology : The compound can be synthesized via condensation of hydrazinophthalazines with aromatic aldehydes to form hydrazones, followed by catalytic dehydrogenative cyclization to yield the triazolo-phthalazine core . For example, 1-hydrazino-4-phenylphthalazine reacts with aldehydes to form hydrazones (confirmed by IR bands at 3400–3600 cm⁻¹ for NH and PMR signals at δ10.52–10.90), which are cyclized using catalysts like iodine or sulfuric acid. Alternative routes involve imidoyl chloride intermediates reacting with acid hydrazides .
  • Key Optimization Parameters :
  • Solvent choice (e.g., methanol, benzene) .
  • Reaction time (1–2 hours for cyclization vs. 18 hours for hydrazide reactions) .
  • Temperature control (reflux conditions for cyclization) .

Q. How are structural and purity characteristics validated for this compound?

  • Analytical Techniques :
  • IR Spectroscopy : NH stretches (3400–3600 cm⁻¹) confirm hydrazone intermediates; C=N bands (~1625 cm⁻¹) verify triazole formation .
  • PMR/NMR : Aromatic proton signals (δ7.16–9.00) and deuteratable NH singlets validate substitution patterns .
  • Elemental Analysis : Matches calculated vs. observed C, H, N percentages (e.g., C: 72.14% calc. vs. 71.58% obs.) .
  • Single-Crystal X-ray Diffraction : Resolves non-planar ring systems and π-π interactions in advanced analogs .

Q. What preliminary biological screening approaches are used for triazolophthalazines?

  • Screening Protocols :
  • Insecticidal/Nematicidal Assays : Test compounds at varying concentrations (e.g., 100–500 ppm) against model organisms; inactive results may prompt structural modifications (e.g., bromophenyl vs. fluorophenyl substituents) .
  • Enzyme Inhibition Studies : Evaluate phosphodiesterase or cyclooxygenase inhibition using spectrophotometric methods, comparing to standards like theophylline .

Advanced Research Questions

Q. How can contradictory biological activity data be resolved for triazolophthalazine analogs?

  • Case Analysis : While some derivatives show inactivity in insecticidal assays , structurally similar compounds (e.g., fluorophenyl or chlorophenyl analogs) exhibit antimicrobial or anticancer activity . Contradictions may arise from:
  • Substituent Effects : Electron-withdrawing groups (e.g., bromo) vs. electron-donating groups (e.g., ethoxy) altering bioactivity .
  • Assay Conditions : Variations in solvent polarity, pH, or organism strains .
  • Structural Rigidity : Non-planar triazolo-thiadiazine cores (dihedral angles ~10.5°) may reduce target binding vs. planar analogs .
    • Resolution Strategy :
  • SAR Studies : Systematically modify substituents (e.g., 2-bromophenyl → 4-fluorophenyl) and compare IC₅₀ values.
  • Computational Docking : Model interactions with target enzymes (e.g., phosphodiesterases) to identify steric/electronic mismatches .

Q. What methodologies enable efficient scale-up of triazolophthalazine synthesis?

  • Process Optimization :
  • Factorial Design : Test variables like solvent (DMF vs. ethanol), temperature (25°C vs. reflux), and catalyst loading using a 2³ factorial matrix to maximize yield .
  • Continuous Flow Chemistry : Reduces reaction time and improves purity for intermediates (e.g., hydrazones) .
  • Green Chemistry : Replace benzene with cyclopentyl methyl ether (CPME) for safer imidoyl chloride reactions .

Q. How can computational modeling enhance the design of triazolophthalazine derivatives?

  • Approaches :
  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide substituent selection for desired reactivity .
  • MD Simulations : Simulate binding stability with biological targets (e.g., kinase domains) over 100-ns trajectories .
  • QSAR Models : Correlate substituent parameters (Hammett σ, logP) with bioactivity data to prioritize synthetic targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.